molecular formula C16H14ClF3N2O3S B2383339 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1008261-45-7

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B2383339
CAS RN: 1008261-45-7
M. Wt: 406.8
InChI Key: HDLMJDYVCQYFRA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C16H14ClF3N2O3S . It contains several functional groups, including a sulfonyl group attached to a 4-chlorophenyl ring, an amide group, and a trifluoromethyl group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The presence of a sulfonyl group, an amide group, and a trifluoromethyl group attached to phenyl rings suggests that this compound may exhibit significant resonance stabilization, which could impact its reactivity and stability .

Scientific Research Applications

Anti-HIV-1 Activity

Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to evaluate their anti-HIV-1 potential . While the specific compound was not directly studied in this context, its structural features suggest that it could be explored further as a potential anti-HIV agent. Further experimental investigations are needed to validate its efficacy.

Material Science Applications

Considering its unique structure, the compound could find applications in material science. Researchers could explore its use as a building block for designing functional materials, such as polymers or supramolecular assemblies.

Feel free to explore additional avenues based on the compound’s characteristics and your specific research interests! 🌟

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O3S/c1-10(22-26(24,25)14-7-5-12(17)6-8-14)15(23)21-13-4-2-3-11(9-13)16(18,19)20/h2-10,22H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLMJDYVCQYFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide

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